molecular formula C20H17FO3S B7782306 trans-Sulindac CAS No. 49627-22-7

trans-Sulindac

Cat. No. B7782306
CAS RN: 49627-22-7
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-RQZCQDPDSA-N
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Patent
US05696159

Procedure details

To 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenylacetic acid (12.0 g, 33.66 mmol) in 140 ml THF is added gradually at 0° C. a solution of OXONE (12.47 g, 36.72 mmol) and tetrabutylammoniumhydrogensulfate (1.0 g, 1.62 mmol) in 35 ml H2O. The temperature of the reaction mixture is maintained in the range of 13°-23° C. After 24 h at room temperature, the THF phase is separated from the water phase and is dripped into water (280 ml, 40° C.). The suspension is stirred until it reaches room temperature. The yellow crystals of 5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenylacetic acid are filtered off and are washed with water (30 ml). 11.3 g, 30.29 mmol, 90% mp. 204°-206° C.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
12.47 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[CH:11][C:12]1[CH:17]=[CH:16][C:15]([S:18]([CH3:20])=[O:19])=[CH:14][CH:13]=1)[C:6]([CH3:21])=[C:5]2[CH2:22][C:23]([OH:25])=[O:24].[OH:26]OS([O-])=O.[K+]>C1COCC1.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[CH:11][C:12]1[CH:17]=[CH:16][C:15]([S:18]([CH3:20])(=[O:26])=[O:19])=[CH:14][CH:13]=1)[C:6]([CH3:21])=[C:5]2[CH2:22][C:23]([OH:25])=[O:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC=1C=C2C(=C(C(C2=CC1)=CC1=CC=C(C=C1)S(=O)C)C)CC(=O)O
Name
Quantity
12.47 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The suspension is stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture is maintained in the range of 13°-23° C
CUSTOM
Type
CUSTOM
Details
the THF phase is separated from the water phase
CUSTOM
Type
CUSTOM
Details
is dripped into water (280 ml, 40° C.)
CUSTOM
Type
CUSTOM
Details
reaches room temperature
FILTRATION
Type
FILTRATION
Details
The yellow crystals of 5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenylacetic acid are filtered off
WASH
Type
WASH
Details
are washed with water (30 ml)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC=1C=C2C(=C(C(C2=CC1)=CC1=CC=C(C=C1)S(=O)(=O)C)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.